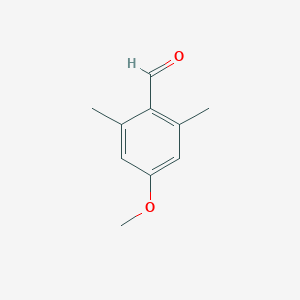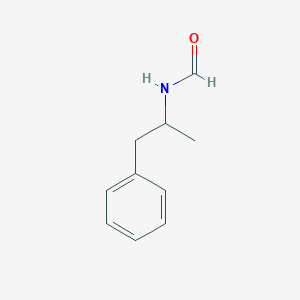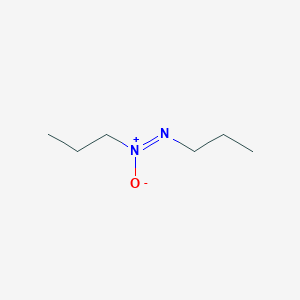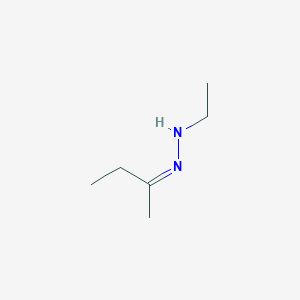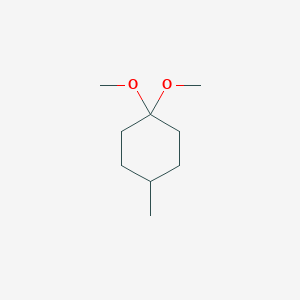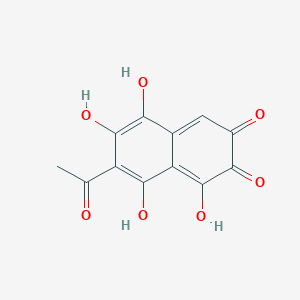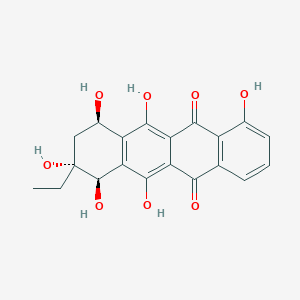
alpha-Rhodomycinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Rhodomycinone is a secondary metabolite that belongs to the anthracycline family of compounds. It is a potent antitumor agent that has been extensively studied for its therapeutic potential. This compound is a red pigment that is produced by the bacterium Streptomyces coelicolor A3(2).
作用機序
Alpha-Rhodomycinone works by inhibiting the activity of topoisomerase II. Topoisomerase II is an enzyme that is essential for DNA replication and cell division. This compound binds to the enzyme and prevents it from carrying out its normal function. This prevents cancer cells from dividing and growing, leading to cell death.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on cancer cells. It inhibits the activity of topoisomerase II, leading to DNA damage and cell death. It also induces apoptosis, a process of programmed cell death, in cancer cells. This compound has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using alpha-Rhodomycinone in lab experiments is its potent antitumor activity. It has been shown to inhibit the growth of a wide range of cancer cells, making it a useful tool for studying cancer biology. However, one limitation of using this compound in lab experiments is its complex synthesis pathway. It is difficult and time-consuming to produce this compound in large quantities, making it a challenging compound to work with.
将来の方向性
There are several future directions for research on alpha-Rhodomycinone. One direction is to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its mechanism of action in more detail, to better understand how it inhibits the activity of topoisomerase II. Additionally, future research could focus on developing more efficient methods for synthesizing this compound, to make it more accessible for research and potential therapeutic use.
Conclusion:
This compound is a promising compound with potent antitumor activity. It works by inhibiting the activity of topoisomerase II, leading to DNA damage and cell death. This compound has several biochemical and physiological effects on cancer cells and has a low toxicity profile. While its complex synthesis pathway presents a challenge, future research could focus on developing more efficient methods for synthesizing this compound, to make it more accessible for research and potential therapeutic use.
合成法
Alpha-Rhodomycinone is synthesized through the biosynthesis pathway in the bacterium Streptomyces coelicolor A3(2). The biosynthesis pathway involves the conversion of precursor molecules to the final product through a series of enzymatic reactions. The synthesis of this compound is a complex process that involves several enzymes and regulatory proteins.
科学的研究の応用
Alpha-Rhodomycinone has been extensively studied for its therapeutic potential in the treatment of cancer. It has been shown to inhibit the growth of a wide range of cancer cells, including breast cancer, lung cancer, and leukemia. This compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, this compound prevents cancer cells from dividing and growing.
特性
CAS番号 |
17514-43-1 |
|---|---|
分子式 |
C20H18O8 |
分子量 |
386.4 g/mol |
IUPAC名 |
(7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19-,20-/m1/s1 |
InChIキー |
XGUMQVUWZOLAQN-XFBPFBCZSA-N |
異性体SMILES |
CC[C@]1(C[C@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
正規SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




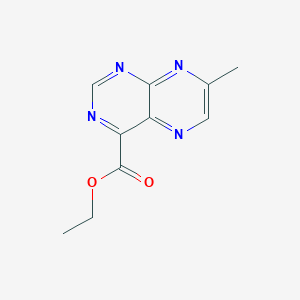
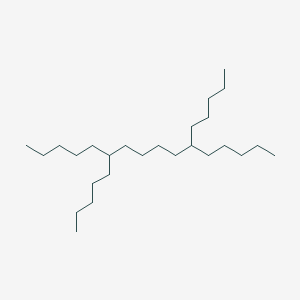
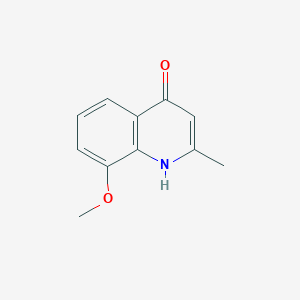
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
